3-Methyl-2-pyrazinamine 4-oxide

Pyrazine N-oxide Positional Isomer NMR Spectroscopy

Researchers synthesizing pyrazine N-oxide libraries frequently encounter inseparable 1-oxide/4-oxide regioisomeric mixtures. Generic pyrazine derivatives cannot substitute, as 1-oxide vs. 4-oxide isomers exhibit divergent NMR spectra, UV absorption patterns, and reactivity toward halogenation and acylation reagents. This compound supplies the unambiguous 4-oxide reference standard for validating N-oxidation outcomes on 2-amino-3-methylpyrazine substrates. • Confirmed 4-oxide regioisomer with characteristic NMR chemical shifts for regioisomeric mixture authentication. • Key pyrazinamide analog maintaining amino/N-oxide functionalities for antitubercular SAR and Mtb target engagement studies. • N-oxide directing group enables further functionalization (halogenation, acylation) for generating diverse 2,3,4-trisubstituted pyrazine screening libraries. Provided with rigorous QC documentation; suited for med chem campaigns and certified reference standard procurement.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 103965-76-0
Cat. No. B025402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-pyrazinamine 4-oxide
CAS103965-76-0
SynonymsPyrazinamine, 3-methyl-, 4-oxide (9CI)
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC1=[N+](C=CN=C1N)[O-]
InChIInChI=1S/C5H7N3O/c1-4-5(6)7-2-3-8(4)9/h2-3H,1H3,(H2,6,7)
InChIKeyWEYZXOYQTDSWLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-pyrazinamine 4-oxide: Chemical Identity & Research Context


3-Methyl-2-pyrazinamine 4-oxide (CAS 103965-76-0) is a heterocyclic aromatic amine belonging to the pyrazine N-oxide class, with the molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol . It is structurally defined by a pyrazine ring substituted with an amino group at position 2, a methyl group at position 3, and an N-oxide functionality at position 4 [1]. This compound is primarily investigated within medicinal chemistry as a potential antitubercular agent, specifically for inhibiting the growth of Mycobacterium tuberculosis . Its core research relevance stems from the pyrazine scaffold’s historical significance in tuberculosis therapy (exemplified by pyrazinamide) and the capacity of N-oxide derivatization to modulate physicochemical and biological properties [2].

3-Methyl-2-pyrazinamine 4-oxide: Why Generic Substitution Fails


Substituting 3-Methyl-2-pyrazinamine 4-oxide with generic pyrazine derivatives or its isomeric 1-oxide is scientifically unjustified due to profound differences in reactivity and biological recognition imposed by the N-oxide position. Foundational studies on pyrazine N-oxides demonstrate that the 4-oxide and 1-oxide isomers exhibit distinct nuclear magnetic resonance (NMR) spectra, ultraviolet absorption patterns, and reactivity toward halogenation and acylation reagents [1]. These spectral and chemical divergences directly reflect altered electron density distributions across the aromatic ring, which in turn govern hydrogen-bonding capacity, metabolic activation pathways, and target binding affinity. For procurement decisions, this means that a 1-oxide isomer or a non-oxidized 2-amino-3-methylpyrazine cannot serve as a drop-in replacement for the 4-oxide in any research protocol where the N-oxide position is a critical determinant of biological outcome or synthetic utility.

3-Methyl-2-pyrazinamine 4-oxide: Differentiation Evidence vs. Analogs


NMR Discrimination of the 1-Oxide Isomer

In a systematic study of pyrazine N-oxide derivatives, unambiguous synthetic routes were established to prepare both 2-substituted pyrazine 4-oxides and their isomeric 1-oxides, and their NMR spectra were directly compared [1]. While the published dataset includes methyl-substituted variants, the key differential finding is that the chemical shift of the pyrazine ring protons and the N-oxide position assignment can be unambiguously determined by NMR, enabling absolute discrimination between the 4-oxide and 1-oxide isomers [1]. This eliminates procurement ambiguity, as the wrong isomer would produce a measurably different NMR spectrum.

Pyrazine N-oxide Positional Isomer NMR Spectroscopy

Physicochemical Properties vs. Parent Amine

Introduction of the N-oxide functionality at position 4 significantly increases the topological polar surface area (TPSA) and hydrogen-bond acceptor count relative to the parent amine 2-amino-3-methylpyrazine . The parent amine (CAS 19838-08-5) has a TPSA of approximately 51.8 Ų and 1 H-bond acceptor, whereas the 4-oxide (CAS 103965-76-0) exhibits a TPSA of 64.37 Ų and 3 H-bond acceptors . This increase in polarity and hydrogen-bonding capacity directly enhances aqueous solubility and alters the compound's permeability profile, making it distinct from the non-oxidized analog for biological screening or formulation purposes.

Physicochemical Properties N-Oxide Solubility

Antitubercular Potential: Class-Level Inference

While no direct, publicly available MIC value for 3-Methyl-2-pyrazinamine 4-oxide against Mycobacterium tuberculosis H37Rv was identified in primary literature within the allowed source scope, the compound is explicitly described in multiple vendor and database entries as an antitubercular agent being investigated for its ability to inhibit M. tuberculosis growth . Pyrazinamide (PZA), the first-line antitubercular drug, is a structural analog that operates as a prodrug requiring activation by pyrazinamidase to form pyrazinoic acid [1]. The N-oxide modification, as present in the target compound, has been explored in broader pyrazine-based antimycobacterial research to modulate activation pathways and overcome resistance [1]. This positions 3-Methyl-2-pyrazinamine 4-oxide as a candidate for structure-activity relationship (SAR) studies aimed at improving potency or bypassing PZA resistance, though direct quantitative comparative data (e.g., MIC ratios vs. PZA or vs. the 1-oxide isomer) are not available in the retrieved source set.

Antitubercular Mycobacterium tuberculosis Pyrazinamide Analog

3-Methyl-2-pyrazinamine 4-oxide: Key Application Scenarios


Reference Standard for Positional Isomer Discrimination

The unambiguous NMR spectral signature of the 4-oxide isomer, as established in comparative studies of pyrazine N-oxides [1], makes 3-Methyl-2-pyrazinamine 4-oxide a valuable reference standard for laboratories synthesizing regioisomeric mixtures. Researchers can use its characteristic chemical shifts to validate the outcome of N-oxidation reactions on 2-amino-3-methylpyrazine substrates, ensuring that the desired 4-oxide is not contaminated with the 1-oxide byproduct.

Building Block for Antitubercular SAR Exploration

As a pyrazinamide analog maintaining the critical amino and N-oxide functionalities while introducing a methyl substituent at position 3, this compound is suited for SAR campaigns aiming to modulate the metabolic activation requirements or target engagement profile of pyrazine-based antitubercular agents [2]. Its distinct TPSA and hydrogen-bonding profile compared to the parent amine allow exploration of permeability-activity trade-offs in whole-cell M. tuberculosis assays.

Synthetic Intermediate for Heterocyclic Libraries

The N-oxide group serves as a directing and activating moiety for further functionalization, including halogenation and acylation reactions, as detailed in foundational pyrazine N-oxide chemistry [1]. 3-Methyl-2-pyrazinamine 4-oxide can therefore act as a versatile intermediate for generating diverse 2,3,4-trisubstituted pyrazine libraries for screening against various biological targets beyond tuberculosis.

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